molecular formula C14H19Cl3N4OS B11718342 N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea

N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea

Cat. No.: B11718342
M. Wt: 397.7 g/mol
InChI Key: BPQZMFHAEMCBGU-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dimethylaniline with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with trichloroacetyl chloride to form the trichloroethyl derivative. Finally, the trichloroethyl derivative is reacted with N,N-dimethylurea under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dibromoanilino)carbothioyl]amino}ethyl)urea: This compound has similar structural features but includes bromine atoms instead of methyl groups.

    2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Another compound with a trichloroethyl group but different functional groups.

Uniqueness

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C14H19Cl3N4OS

Molecular Weight

397.7 g/mol

IUPAC Name

1,1-dimethyl-3-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]urea

InChI

InChI=1S/C14H19Cl3N4OS/c1-8-5-6-10(9(2)7-8)18-12(23)19-11(14(15,16)17)20-13(22)21(3)4/h5-7,11H,1-4H3,(H,20,22)(H2,18,19,23)

InChI Key

BPQZMFHAEMCBGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)N(C)C)C

Origin of Product

United States

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